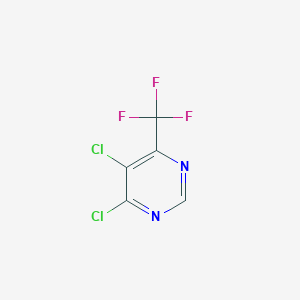

4,5-Dichloro-6-(trifluoromethyl)pyrimidine

描述

属性

IUPAC Name |

4,5-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXFPPHNGJCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476613 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-36-0 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination Using N-Chlorosuccinimide (NCS)

A widely cited method involves the chlorination of 6-(trifluoromethyl)pyrimidin-4(3H)-one. The precursor is treated with N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours. This step selectively introduces chlorine atoms at the 4- and 5-positions, yielding the target compound with >85% purity.

Reaction Conditions :

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Industrial-scale protocols often employ POCl₃ due to its cost-effectiveness and high reactivity. The reaction is conducted in the presence of a base (e.g., diisopropylethylamine, DIPEA) to neutralize HCl byproducts.

Key Steps :

-

Activation : 6-(Trifluoromethyl)pyrimidin-4(3H)-one is suspended in POCl₃.

-

Catalysis : Phosphoric acid (H₃PO₄) or dimethylaniline is added to enhance reactivity.

-

Reaction : Heated under reflux (110–120°C) for 6–8 hours.

-

Work-Up : Excess POCl₃ is distilled off, and the product is extracted with dichloromethane.

Optimized Parameters :

Cyclocondensation with Trifluoromethylating Agents

Trifluoromethylation of Dichloropyrimidine

An alternative route involves introducing the trifluoromethyl group to a pre-chlorinated pyrimidine core. Sodium trifluoromethanesulfinate (CF₃SO₂Na) serves as the trifluoromethyl source under oxidative conditions.

Procedure :

-

Substrate : 4,5-Dichloropyrimidine is dissolved in a water-acetonitrile mixture.

-

Reagents : CF₃SO₂Na (3.0 eq) and tert-butyl hydroperoxide (TBHP, 2.5 eq).

-

Catalyst : Iron sulfate (FeSO₄, 0.1 eq) facilitates radical trifluoromethylation.

-

Reaction : Stirred at 40–60°C for 24 hours.

Outcomes :

One-Pot Synthesis via Cyclocondensation

A streamlined approach combines cyclocondensation and halogenation in a single pot:

-

Precursor : Malononitrile derivatives react with trifluoroacetamide under basic conditions.

-

Cyclization : Catalyzed by potassium tert-butoxide in THF at 0°C.

Advantages :

Catalytic Chlorination Using Phosphorus Reagents

POCl₃ with Phosphorus Trichloride (PCl₃)

A patent-pending method utilizes PCl₃ and chlorine gas to regenerate POCl₃, enabling a continuous process:

Steps :

-

Initial Chlorination : 6-(Trifluoromethyl)pyrimidin-4(3H)-one reacts with POCl₃ (1.5 eq) at 100°C.

-

Regeneration : PCl₃ (0.5 eq) and Cl₂ gas (1.0 eq) are added to convert PCl₃ back to POCl₃.

-

Recycling : Excess POCl₃ is recovered and reused.

Industrial Metrics :

Microwave-Assisted Chlorination

Recent advancements employ microwave irradiation to accelerate reactions:

-

Conditions : 150°C, 30 minutes, POCl₃ (3.0 eq), DIPEA (2.0 eq).

Industrial-Scale Production Methods

Continuous Flow Processes

Large-scale synthesis prioritizes flow chemistry for safety and efficiency:

Solvent and Catalyst Recovery

Environmental and cost considerations drive closed-loop systems:

-

Solvent Recycling : Nitrobenzene and DMF are distilled and reused (95% recovery).

-

Catalyst Reuse : FeSO₄ and DIPEA are filtered and reactivated.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| NCS Chlorination | 72–78 | 85–90 | Moderate | 120–150 |

| POCl₃/DIPEA | 80–86 | 92–95 | High | 90–110 |

| CF₃SO₂Na Trifluoromethylation | 65–70 | 90–93 | Low | 140–170 |

| Continuous Flow | 85–90 | 95–98 | High | 70–90 |

Key Observations :

-

POCl₃-Based Methods dominate industrial settings due to cost and scalability.

-

Microwave and Flow Systems reduce reaction times but require specialized equipment.

Challenges and Innovations

Byproduct Management

化学反应分析

Transesterification

Diethyl oxalate undergoes transesterification reactions, where the ethoxy groups are exchanged with other alcohols in the presence of a catalyst. For instance, it reacts with phenol to form diphenyl oxalate using solid-acid catalysts such as MoO₃/TiO₂.

where PhOH represents phenol.

In a study of the transesterification of dimethyl oxalate (DMO) with ethanol (EtOH) using various catalysts, a lower pKb value resulted in a stronger nucleophilicity and a higher catalytic efficiency . Sodium tert-butoxide exhibited a high turnover frequency (TOF) value of 274,032 h⁻¹ at room temperature .

Claisen Condensation

Diethyl oxalate participates in Claisen condensation reactions with compounds containing active methylene groups, such as ketosteroids, leading to the formation of glyoxalyl derivatives. These reactions typically require basic conditions.

Hydrogenation

Hydrogenation of diethyl oxalate can yield ethylene glycol in the presence of copper-based catalysts. This reaction is significant in the synthesis of ethylene glycol from renewable resources.

Hydrolysis

Diethyl oxalate undergoes hydrolysis in the presence of water, yielding ethanol and oxalic acid . The hydrolysis reaction's half-life is approximately 0.5 days at pH 4 and 35°C . Studies monitoring the hydrolysis of diethyl oxalate show that the reaction's conductivity increases linearly for approximately 50 hours until a plateau is reached at around 100 hours, indicating the reaction is complete .

Reaction with Amines

Diethyl oxalate reacts with amines, with the outcome depending on the type of amine. With primary amines, it forms a solid compound, N,N-oxamide.

CO Coupling Reaction

Diethyl oxalate can be prepared by a gas phase method where carbon monoxide (CO) is coordinated with ethyl nitrite and catalyzed by a bimetallic supported catalyst to generate diethyl oxalate .

The reaction follows a two-step chemical reaction: a linked reaction where CO is coordinated with ethyl nitrite, and a regeneration reaction where the unreacted gas containing NO reacts with ethanol and oxygen to regenerate ethyl nitrite . This method achieves a high total conversion rate of CO and selectivity for diethyl oxalate .

科学研究应用

Medicinal Chemistry

4,5-Dichloro-6-(trifluoromethyl)pyrimidine serves as a key intermediate in the development of pharmaceuticals targeting cancer and infectious diseases. Its structural modifications have led to compounds exhibiting significant antitumor and antimicrobial activities.

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). For instance, studies have shown IC50 values as low as 0.126 μM for related compounds. These compounds often induce apoptosis and disrupt critical signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activity against various bacterial strains. In vitro assays demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 µg/mL.

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with biological membranes in target organisms.

Case Study on Antitumor Activity

A study evaluated the efficacy of a pyrimidine derivative similar to this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated a significant reduction in lung metastasis after treatment over 30 days compared to standard therapies.

Case Study on Antimicrobial Efficacy

In a comparative study against conventional antibiotics, a related compound demonstrated superior activity against Chlamydia species, suggesting potential as a new antimicrobial agent.

作用机制

The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine varies depending on its application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The chlorine atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

相似化合物的比较

Substituent Position and Reactivity

The positions of chlorine and trifluoromethyl groups significantly influence reactivity and applications. Key comparisons include:

Key Insight : The electron-withdrawing -CF₃ group at C6 in the target compound enhances electrophilicity at adjacent positions, making it more reactive than analogs with -CF₃ at C2 (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Stability: Chlorine at C4/C5 provides greater hydrolytic stability than pyrimidinones (e.g., 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) .

生物活性

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with dichloro and trifluoromethyl groups. The presence of these electronegative substituents enhances its reactivity and bioactivity. The molecular formula is , with a molecular weight of 238.00 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects on the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values as low as 0.126 μM . These compounds often induce apoptosis and can disrupt key signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidines are known for their antimicrobial activities. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. The mechanism often involves inhibition of DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Efficacy

A study evaluating the antitumor efficacy of pyrimidine derivatives found that compounds with similar structures to this compound exhibited potent growth inhibition in xenograft mouse models. For example, one derivative reduced tumor size significantly without causing hepatotoxicity .

Antimicrobial Activity

In vitro assays have demonstrated that related pyrimidine compounds possess significant antimicrobial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.8 to 6.25 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .

Case Studies

- Case Study on Antitumor Activity : A novel pyrimidine derivative was tested in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound demonstrated a significant reduction in metastatic nodules after treatment over a period of 30 days, suggesting effective control over tumor spread .

- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, a related compound showed superior activity against Chlamydia species compared to traditional treatments like penicillin, highlighting its potential as a new antimicrobial agent .

Data Summary

常见问题

Q. What are the standard synthetic routes for 4,5-Dichloro-6-(trifluoromethyl)pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via chlorination of 6-(trifluoromethyl)pyrimidin-4(3H)-one using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C for 9 hours . However, yields are often low (~31%) due to competing side reactions or incomplete chlorination. Optimization strategies include:

- Temperature Control: Prolonged heating at 50°C may degrade intermediates; lower temperatures (40–45°C) with extended reaction times could improve selectivity.

- Purification: Reverse-phase column chromatography (water/acetonitrile with 0.1% formic acid) is critical for isolating the product from polar by-products .

- Stoichiometry: Increasing the NCS ratio (e.g., 1.3 equivalents) may enhance chlorination efficiency.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Reverse-Phase Chromatography: Effective for separating polar impurities, especially when using C18 columns with acidic mobile phases (e.g., 0.1% formic acid) .

- Recrystallization: Ethyl acetate/hexane mixtures can yield crystalline products, though purity may require iterative cycles.

- Analytical Monitoring: Thin-layer chromatography (TLC) with UV detection or HPLC (retention time: 0.68 minutes under SMD-TFA05 conditions) ensures purity .

Q. How can researchers address chlorination inconsistencies during synthesis?

Methodological Answer: Incomplete chlorination at the 4,5-positions may arise from steric hindrance due to the trifluoromethyl group. Strategies include:

- Alternative Chlorinating Agents: Testing phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) for improved reactivity.

- Microwave-Assisted Synthesis: Accelerating reaction kinetics to favor desired pathways .

- By-Product Analysis: LC-MS (e.g., m/z 199 [M+H]+) identifies intermediates like mono-chlorinated species, enabling targeted optimization .

Q. How to mitigate instability of this compound derivatives during storage?

Methodological Answer:

- Solvent Selection: Avoid DMSO, which accelerates decomposition. Use anhydrous acetonitrile or dichloromethane for stock solutions .

- Storage Conditions: Store at -20°C under inert gas (argon) to prevent hydrolysis of chloro groups.

- Stability Assays: Periodic HPLC analysis (e.g., retention time shifts) monitors degradation. Antioxidants like BHT (0.1%) may prolong shelf life .

Q. What analytical methods validate functional group transformations in pyrimidine derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR tracks trifluoromethyl group integrity, while ¹H/¹³C NMR identifies chloro group substitution patterns.

- Mass Spectrometry: High-resolution LC-MS (e.g., m/z 243.064 for C10H5Cl2FN2) confirms molecular identity .

- X-ray Crystallography: Resolves ambiguities in regiochemistry for derivatives like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine .

Q. What role does this compound play in synthesizing bioactive conjugates?

Methodological Answer: The compound serves as a versatile electrophile in nucleophilic aromatic substitution (SNAr) reactions. For example:

- Liposome Conjugation: Reacts with DSPE-PEG-NH₂ at 4°C to form DSPE-PEG-NHCl, enabling subsequent transferrin (Tf) coupling for targeted drug delivery .

- Kinase Inhibitor Synthesis: Acts as a scaffold for introducing trifluoromethyl groups into quinazoline-based inhibitors, enhancing binding affinity .

Q. How to resolve contradictory HPLC/MS data for derivatives?

Methodological Answer:

- Column Reproducibility: Use columns with identical lot numbers (e.g., SMD-TFA05 vs. SQD-FA05) to minimize retention time variability .

- Ion Suppression Checks: Add formic acid (0.1%) to mobile phases to enhance ionization efficiency in MS.

- Isotopic Pattern Analysis: Confirm chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) signatures to distinguish isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。